5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused with an isonicotinic acid structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzo[b]thiophene ring system imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid typically involves the construction of the benzo[b]thiophene core followed by functionalization to introduce the isonicotinic acid moiety. Common synthetic methods include:
Cyclization Reactions: Benzo[b]thiophene derivatives can be synthesized via cyclization reactions of alkynes.
Condensation Reactions: The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods for constructing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Catalytic Cyclization: Using metal catalysts to promote the cyclization of precursor molecules.
Batch Processing: Employing batch reactors to control reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidized Derivatives: Formation of sulfoxides or sulfones.
Reduced Derivatives: Formation of thiol or thioether groups.
Substituted Derivatives: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as beta-lactamase and kinases.
Pathways: Inhibition of enzyme activity, leading to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Used in organic electronics and as a precursor for other thiophene derivatives.
2-Phenylpyridine: Another heterocyclic compound with applications in organic synthesis.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid is unique due to its combined structural features of benzo[b]thiophene and isonicotinic acid, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-6-9(14(17)18)10(7-15-13)12-5-8-3-1-2-4-11(8)19-12/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCXBKBNOEQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)C=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.